Fmoc-Cys(4-MeBzl)-OH: A Comprehensive Technical Guide for Peptide Synthesis
Fmoc-Cys(4-MeBzl)-OH: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Cys(4-MeBzl)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-S-(4-methylbenzyl)-L-cysteine, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique properties allow for the strategic incorporation of cysteine residues into peptide sequences, a key step in the synthesis of numerous therapeutic and research-grade peptides. The 4-methylbenzyl (4-MeBzl) group provides stable protection for the reactive thiol side-chain of cysteine, preventing unwanted side reactions during peptide assembly. This guide provides an in-depth overview of the properties, applications, and detailed experimental protocols for Fmoc-Cys(4-MeBzl)-OH.
Core Properties and Specifications
Fmoc-Cys(4-MeBzl)-OH is a white to off-white powder with specific physicochemical properties that are essential for its application in peptide synthesis.[1] These properties are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 136050-67-4 | [1][2][3][4] |
| Molecular Formula | C₂₆H₂₅NO₄S | |
| Molecular Weight | 447.55 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 150-158 °C | |
| Purity | ≥98% | |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid |
Table 2: Solubility and Storage
| Property | Value | Reference(s) |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| Storage Conditions | Sealed in a dry environment at 2-8°C for long-term storage. Short-term storage at -20°C (up to 1 month in solvent) or -80°C (up to 6 months in solvent) is also recommended. |
Role in Peptide Synthesis: The Protecting Groups
The utility of Fmoc-Cys(4-MeBzl)-OH in SPPS is defined by its two key protecting groups: the Fmoc group on the N-terminus and the 4-MeBzl group on the cysteine side-chain.
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Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the alpha-amino group of the cysteine. It remains stable under the acidic conditions used for side-chain deprotection but is readily removed by a secondary amine, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.
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4-MeBzl (4-methylbenzyl) Group: This group protects the thiol (-SH) of the cysteine side chain. The 4-MeBzl group is stable to the mildly basic conditions of Fmoc deprotection and the strongly acidic conditions (like neat trifluoroacetic acid, TFA) used to cleave the peptide from the resin and deprotect most other side-chains. This stability makes it an orthogonal protecting group, ideal for strategies requiring selective disulfide bond formation. The removal of the 4-MeBzl group requires specific, harsher conditions, which will be detailed in the experimental protocols.
The strategic use of these protecting groups is illustrated in the logical diagram below.
Caption: Logical relationship of protecting groups in Fmoc-Cys(4-MeBzl)-OH.
Experimental Protocols
The following sections provide detailed methodologies for the use of Fmoc-Cys(4-MeBzl)-OH in a standard Fmoc-based solid-phase peptide synthesis workflow.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the iterative steps of coupling Fmoc-Cys(4-MeBzl)-OH to a resin-bound peptide chain.
Materials:
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Fmoc-Cys(4-MeBzl)-OH
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Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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20% (v/v) Piperidine in DMF
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU
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Base: N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM)
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Reaction vessel for SPPS
Methodology:
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Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.
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Fmoc Deprotection:
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Drain the DMF.
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Add the 20% piperidine in DMF solution to the resin.
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Agitate for 3-5 minutes.
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Drain the solution.
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Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.
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Drain the solution.
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Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
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Coupling of Fmoc-Cys(4-MeBzl)-OH:
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In a separate vial, dissolve Fmoc-Cys(4-MeBzl)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
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Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
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Immediately add the activated amino acid solution to the deprotected resin.
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Agitate the mixture at room temperature for 1-2 hours.
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Coupling Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.
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Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.
The following diagram illustrates the SPPS workflow.
Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Cleavage from Resin (Leaving 4-MeBzl Intact)
This protocol releases the peptide from the solid support while removing most other acid-labile side-chain protecting groups, but the S-(4-MeBzl) group on the cysteine remains.
Materials:
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Dried peptide-resin
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Trifluoroacetic acid (TFA)
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Scavengers: Triisopropylsilane (TIS) and Water. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler TFA/TIS/H₂O (95:2.5:2.5 v/v/v) mixture.
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Ice-cold diethyl ether or methyl-tert-butyl ether (MTBE)
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Centrifuge and centrifuge tubes
Methodology:
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Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it thoroughly under vacuum for at least 1 hour.
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Cleavage Reaction:
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In a well-ventilated fume hood, add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
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Agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow or orange color if other trityl-protected amino acids are present.
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Peptide Precipitation:
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Filter the resin and collect the TFA filtrate containing the cleaved peptide.
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Add the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether.
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A white precipitate of the crude peptide should form.
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Isolation and Washing:
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Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
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Carefully decant the ether.
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Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash 2-3 times to remove residual scavengers.
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Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide now has a free N-terminus and deprotected side chains, except for Cys(4-MeBzl).
Protocol 3: Removal of the 4-MeBzl Protecting Group
This protocol describes the specific conditions required to deprotect the cysteine side-chain. This step is performed after the peptide has been cleaved from the resin and purified if necessary.
Materials:
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Crude or purified peptide containing Cys(4-MeBzl)
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Trifluoroacetic acid (TFA)
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Dimethylsulfoxide (DMSO)
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Anisole (scavenger)
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Round bottom flask and condenser
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Heating mantle or oil bath
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Ice-cold diethyl ether
Methodology:
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Solution Preparation: Prepare a mixture of TFA, DMSO, and anisole in a 97.9:2:0.1 (v/v/v) ratio. Prepare approximately 2 mL of this mixture per milligram of crude peptide.
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Dissolution: In a round bottom flask, dissolve the crude peptide in the prepared TFA/DMSO/anisole mixture.
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Reaction:
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Add an additional 0.4 mL of DMSO per milligram of crude peptide to the flask and fit it with a condenser.
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Heat the reaction mixture to 70°C and stir for 3 hours. This step removes the 4-MeBzl group and can simultaneously promote oxidative disulfide bond formation.
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TFA Removal: After cooling, remove the TFA under vacuum using a rotary evaporator.
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Precipitation and Isolation: Add ice-cold diethyl ether to the residue to precipitate the deprotected peptide. Isolate the peptide via centrifugation as described in Protocol 2.
The deprotection and cleavage pathway is visualized below.
Caption: Two-step cleavage and deprotection workflow for Cys(4-MeBzl) peptides.
Conclusion
Fmoc-Cys(4-MeBzl)-OH is an indispensable reagent for the synthesis of complex peptides. The stability of the 4-MeBzl protecting group under standard SPPS conditions provides an orthogonal handle for advanced synthetic strategies, such as the regioselective formation of multiple disulfide bonds. By following the detailed protocols outlined in this guide, researchers can effectively incorporate this valuable amino acid derivative into their synthetic workflows, enabling the creation of high-purity peptides for a wide range of applications in research and drug development.
